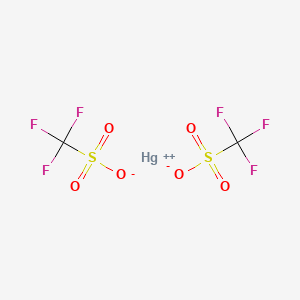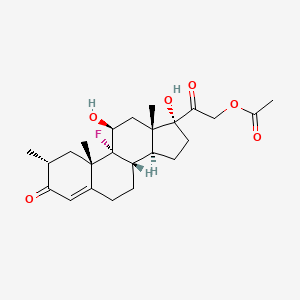
9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate is a steroid ester that is pregn-4-en-21-yl acetate substituted by a fluoro group at position 9, hydroxy groups at positions 11 and 17 and oxo groups at positions 3 and 20 respectively. It is a fluorinated steroid, a steroid ester, an acetate ester, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
Applications De Recherche Scientifique
Bioconversion and Steroid Modification
Research has shown that certain filamentous fungi can catalyze the 11β-hydroxylation of related steroid compounds, leading to the formation of modified corticosteroids. This process was demonstrated with 6α-fluoro-16α-methyl-deoxycorticosterone 21-acetate (FM-DCA), a compound structurally similar to 9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate. The study by Kollerov et al. (2015) found that specific fungi strains could efficiently convert FM-DCA into bioactive steroids.
Pharmacological Profiles of Related Steroids
Research into structurally similar steroids has shown varied pharmacological effects. For instance, studies on dissociated glucocorticoids (dGCs), which lack the 17α-hydroxyl group characteristic of dexamethasone, have provided insights into how specific structural alterations can influence steroid receptor interactions and downstream effects. Dezitter et al. (2014) explored this in their work, indicating the potential for designing glucocorticoids with improved therapeutic ratios by manipulating their structure (Dezitter et al., 2014).
Corticosteroid Receptor Affinity
The affinity of steroids for corticosteroid receptors is a crucial aspect of their pharmacological profile. Studies have evaluated the receptor affinity of various modified steroids, including 9α-fluoro derivatives. These studies, like the one conducted by Ko et al. (2000), have revealed that certain modifications can retain topical anti-inflammatory activity without significant adverse systemic effects, supporting the concept of 'antedrugs' in steroid chemistry.
Enzymatic Activity in Steroidogenesis
The role of enzymes like 21-hydroxylase in steroidogenesis, which are relevant to understanding the pharmacodynamics of related steroids, has been studied extensively. For example, research by Beyenburg et al. (2001) indicates the presence of 21-hydroxylase mRNA in human hippocampus, suggesting enzymatic capabilities for steroid conversion in this brain region.
Propriétés
Numéro CAS |
1524-87-4 |
|---|---|
Formule moléculaire |
C24H33FO6 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
[2-[(2R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-2,10,13-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO6/c1-13-10-21(3)15(9-18(13)27)5-6-17-16-7-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(17,21)25/h9,13,16-17,19,28,30H,5-8,10-12H2,1-4H3/t13-,16+,17+,19+,21+,22+,23+,24+/m1/s1 |
Clé InChI |
OGDQCSZNJSAJKD-IJUIUGIXSA-N |
SMILES isomérique |
C[C@@H]1C[C@]2(C(=CC1=O)CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C |
SMILES |
CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)C)O)C)O)F)C |
SMILES canonique |
CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)C)O)C)O)F)C |
Autres numéros CAS |
1524-87-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




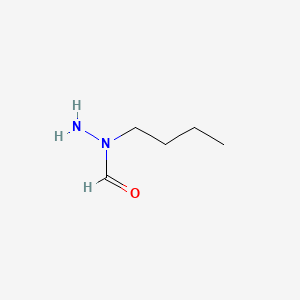

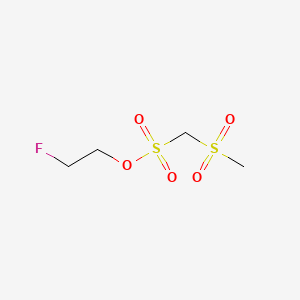
![1-[1-[(2-Chloro-6-fluorophenyl)methyl]-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1221976.png)
![4-[[(4-Tert-butylphenyl)-oxomethyl]amino]-3-methyl-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1221978.png)
![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)
![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)
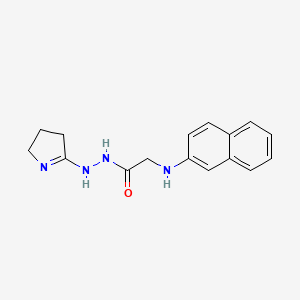
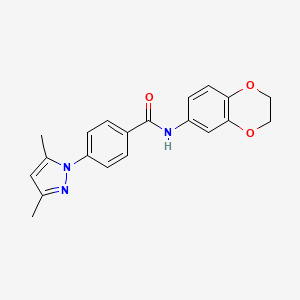
![N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)


